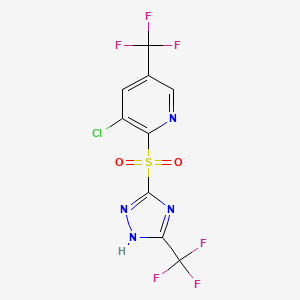
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine
Overview
Description
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine is a useful research compound. Its molecular formula is C9H3ClF6N4O2S and its molecular weight is 380.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine is a member of the pyridine family, known for its diverse biological activities. This article aims to review the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.69 g/mol. Its structure includes a pyridine ring substituted with trifluoromethyl and sulfonyl groups, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 - 8 | |
| Mycobacterium abscessus | 4 - 8 | |
| Mycobacterium smegmatis | 4 - 8 | |
| C. albicans | < 0.05 - 0.1 |
The compound exhibits significant activity against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group and the sulfonyl moiety is crucial for enhancing the lipophilicity and overall biological activity of the compound. Studies suggest that modifications to these functional groups can lead to improved potency against specific pathogens. For instance, derivatives with varying substitutions on the pyridine ring have shown altered activity profiles, emphasizing the importance of SAR in drug design .
Case Studies
A recent study evaluated the pharmacokinetic properties of a related pyridine derivative in vivo using Sprague-Dawley rats. The results indicated favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could be beneficial for therapeutic applications .
Another investigation focused on the antifungal activity of similar compounds against Candida species, where derivatives demonstrated potent effects with MIC values significantly lower than standard antifungal agents like Fluconazole .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfonyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N4O2S/c10-4-1-3(8(11,12)13)2-17-5(4)23(21,22)7-18-6(19-20-7)9(14,15)16/h1-2H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCVKRAHYQFKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)C2=NNC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















